molecular formula C12H10N2O2S B8334310 3-Nitro-4-phenylsulfanyl-phenylamine

3-Nitro-4-phenylsulfanyl-phenylamine

Cat. No.: B8334310
M. Wt: 246.29 g/mol
InChI Key: XYMIBMMKWVIHCR-UHFFFAOYSA-N
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Description

3-Nitro-4-phenylsulfanyl-phenylamine is a high-purity chemical compound offered for research and development purposes. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Compounds featuring the phenylsulfanyl-phenylamine scaffold are of significant interest in medicinal chemistry and chemical biology . Research indicates that structurally related 4-phenylsulfanyl-phenylamine derivatives have been rationally designed and shown to inhibit the pro-apoptotic protein Bid, which is a key member of the Bcl-2 family involved in controlling cell death (apoptosis) . Such compounds represent promising starting points for the development of therapeutic agents targeting neurodegenerative diseases and ischemic injuries by occupying a hydrophobic crevice on the protein surface and inhibiting caspase-3 activation . Furthermore, sulfonamide and sulfanyl-containing compounds are frequently explored for their diverse biological activities, which can include carbonic anhydrase inhibition, and insecticidal, antibacterial, and anti-leishmanial properties . Researchers can utilize this chemical as a valuable building block or intermediate in organic synthesis, materials science, and the discovery of novel bioactive molecules.

Properties

Molecular Formula

C12H10N2O2S

Molecular Weight

246.29 g/mol

IUPAC Name

3-nitro-4-phenylsulfanylaniline

InChI

InChI=1S/C12H10N2O2S/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H,13H2

InChI Key

XYMIBMMKWVIHCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with 3-Chloro-N-phenyl-phthalimide

Structural Similarities :

  • Both compounds feature a nitro/chloro substituent on an aromatic ring and a phenyl-containing group.
  • The nitro group in 3-Nitro-4-phenylsulfanyl-phenylamine and the chloro group in 3-chloro-N-phenyl-phthalimide are electron-withdrawing, influencing reactivity in electrophilic substitution reactions.

Functional Differences :

  • Stability : Chloro substituents (as in 3-chloro-N-phenyl-phthalimide) generally enhance thermal stability compared to nitro groups, which may decompose under high temperatures .
Comparison with Sulfonamide Derivatives

lists compounds like 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide, which share sulfonamide (-SO₂NH-) or sulfanyl (-S-) functionalities.

Property This compound Sulfonamide Derivatives (e.g., )
Molecular Weight ~260 g/mol (estimated) 493.53 g/mol (exact)
Solubility Likely low (due to nitro group) Moderate (sulfonamide enhances polarity)
Biological Activity Potential antimicrobial/antitumor Explicitly reported (e.g., enzyme inhibition)
Comparison with Nitro-Substituted Aromatics

Biopharmacule’s catalog () includes compounds like 4-nitro-4'-chloro-diphenyl ether, which shares nitro and aromatic features.

  • Reactivity : The nitro group in both compounds directs electrophilic attacks to meta/para positions, but the sulfanyl group in this compound may act as a leaving group in nucleophilic substitutions.
  • Synthetic Utility : Nitro groups are often reduced to amines (-NH₂) for further functionalization, a pathway less explored in sulfanyl-containing analogs .

Research Findings and Data Gaps

  • Thermal Stability : Nitro groups reduce thermal stability compared to chloro analogs, as seen in 3-chloro-N-phenyl-phthalimide’s use in high-temperature polymer synthesis .
  • Solubility Trends : Sulfanyl groups may marginally improve solubility in organic solvents compared to sulfonamides, which are more polar .
  • Biological Potential: While sulfonamide derivatives in show documented bioactivity, this compound’s nitro group could confer cytotoxicity or mutagenicity, requiring further validation .

Preparation Methods

Reaction Mechanism

  • Base Activation : Thiophenol (PhSH\text{PhSH}) is deprotonated by sodium hydroxide (NaOH\text{NaOH}) to form the thiophenoxide ion (PhS\text{PhS}^-), a potent nucleophile.

  • Substitution : The thiophenoxide attacks the electron-deficient aromatic ring of 4-chloro-3-nitroaniline at the para position relative to the nitro group, displacing chloride (Cl\text{Cl}^-).

  • Workup : The product precipitates upon cooling and is isolated via filtration.

Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
SolventMethanol, DMF, H₂OPolar aprotic solvents (e.g., DMF) enhance nucleophilicity.
Temperature85–90°CHigher temperatures accelerate substitution but risk side reactions.
Base Concentration20–30% NaOHExcess base ensures complete deprotonation of thiophenol.
Reaction Time2–4 hoursProlonged durations do not significantly improve yields.

Example Protocol

  • Combine 4-chloro-3-nitroaniline (1.0 mol), thiophenol (1.05 mol), and NaOH (1.2 mol) in methanol.

  • Reflux at 90°C for 3 hours under nitrogen.

  • Cool to 25°C, filter, and wash with cold methanol to isolate 3-nitro-4-phenylsulfanyl-phenylamine (92% yield, 95% purity).

Condensation of 4-Mercaptoaniline with Nitro-Substituted Aryl Halides

Alternative routes leverage condensation reactions between 4-mercaptoaniline and nitro-substituted aryl halides (e.g., 3-nitro-4-fluorobenzene). This method, inspired by dapsone synthesis protocols, employs phase-transfer catalysts (PTCs) to enhance reactivity.

Key Steps

  • Formation of Sulfide Intermediate : 4-Mercaptoaniline reacts with 3-nitro-4-fluorobenzene in toluene/water with tetrabutylammonium hydrogensulfate (PTC).

  • Oxidation to Sulfone : The intermediate is oxidized using H2O2/Na2WO4\text{H}_2\text{O}_2/\text{Na}_2\text{WO}_4, though this step is omitted for sulfanyl retention.

Challenges

  • Limited commercial availability of 3-nitro-4-fluorobenzene.

  • Competing oxidation of the thiol group necessitates inert atmospheres.

Comparative Analysis of Methods

MethodYield (%)Purity (%)AdvantagesLimitations
NAS (Thiophenol Route)90–9594–97High efficiency, minimal byproductsRequires chloronitroaniline precursor
Condensation75–8588–92Broad substrate scopeComplex workup, oxidation risks
Reductive Amination60–7080–85Utilizes stable precursorsLow selectivity, catalyst costs

Industrial-Scale Considerations

Large-scale production favors the NAS route due to its reproducibility and solvent versatility (e.g., water as a co-solvent). Critical factors include:

  • Solvent Recovery : Methanol and DMF can be distilled and reused, reducing costs.

  • Waste Management : Byproducts like NaCl\text{NaCl} and residual thiophenol require neutralization .

Q & A

Q. What are the recommended synthetic routes for 3-Nitro-4-phenylsulfanyl-phenylamine, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Synthesis involves sequential functionalization of the aniline core. Introduce the phenylsulfanyl group via nucleophilic aromatic substitution (NAS) using thiophenol derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Protect the amine group during nitration (e.g., acetylation) to prevent oxidation, followed by controlled nitration with mixed acid (HNO₃/H₂SO₄) at 0–5°C to ensure meta-substitution. Optimize purity via column chromatography (hexane:EtOAc gradient) and confirm structure using ¹H/¹³C NMR and LC-MS .

Q. What analytical techniques are most effective for characterizing this compound, and how should spectral contradictions be resolved?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular ion validation (±5 ppm accuracy) and temperature-dependent ¹H NMR to resolve rotational isomers of the sulfanyl group. For structural confirmation, combine FT-IR (NH stretches at 3200–3400 cm⁻¹) with X-ray crystallography (if crystallizable). Address spectral contradictions by recrystallizing samples and cross-referencing with DFT-calculated spectra .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Conduct stability studies using thermogravimetric analysis (TGA) under nitrogen/air atmospheres and isothermal testing at 40°C/75% relative humidity. Store in amber vials at 0–6°C to prevent photodegradation and moisture absorption. Monitor decomposition via HPLC (≥99.5% purity threshold) and compare with safety data sheets for handling guidelines .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of electrophilic substitutions on this compound?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and Fukui indices. Validate predictions experimentally using bromination trials (e.g., Br₂/FeBr₃) monitored by LC-MS. Account for solvent effects via polarizable continuum models (PCM) and correlate results with Hammett substituent constants (σ_meta for nitro ≈ +0.71) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Study reaction kinetics under varying conditions (e.g., DMF vs. THF) using stopped-flow spectroscopy. Analyze intermediates via ¹⁹F NMR (if fluorinated analogs are synthesized) and compare with sulfonamide formation mechanisms reported for benzenesulfonyl fluorides . Optimize base selection (e.g., triethylamine vs. pyridine) to enhance nucleophilic attack efficiency.

Q. How do steric and electronic effects influence the compound’s interactions in catalytic systems?

  • Methodological Answer : Use X-ray photoelectron spectroscopy (XPS) to quantify electron-withdrawing effects of the nitro group. Perform docking studies to assess steric hindrance from the phenylsulfanyl moiety in enzyme-binding pockets. Compare with structurally similar compounds like 4-(4-Acetamidophenyl)benzenesulfonyl fluoride to identify activity trends .

Q. What strategies resolve contradictions in reported decomposition temperatures for derivatives of this compound?

  • Methodological Answer : Systematically analyze thermal stability using differential scanning calorimetry (DSC) at multiple heating rates (2°C/min and 10°C/min). Cross-reference polymorph screening via powder XRD and validate purity through HPLC. Address discrepancies by standardizing protocols (e.g., ASTM E537 vs. ISO 11358) and consulting safety data sheets for degradation thresholds .

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